1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane is an organophosphorus compound that features a diazaphosphinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane can be synthesized through a multi-step process involving the reaction of benzylamine with phosphorus trichloride and subsequent cyclization. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted diazaphosphinanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Scientific Research Applications
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane involves its ability to interact with various molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-chloro-1,3,2-diazaphosphinane: Unique due to its specific diazaphosphinane ring structure.
This compound Derivatives: Compounds with different substituents on the diazaphosphinane ring.
Other Diazaphosphinanes: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of benzyl groups and a chlorine atom on the diazaphosphinane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
97095-67-5 |
---|---|
Molecular Formula |
C17H20ClN2P |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1,3-dibenzyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C17H20ClN2P/c18-21-19(14-16-8-3-1-4-9-16)12-7-13-20(21)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
QNPQNDOOPNLYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(N(C1)CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.